2,3-Dihydroxypropyl 12-hydroxyoctadecanoate

Description

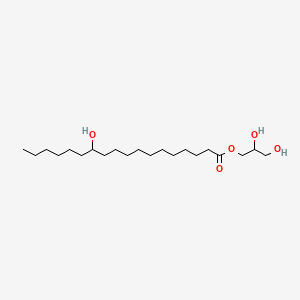

2,3-Dihydroxypropyl 12-hydroxyoctadecanoate is a glycerol-based ester composed of a 12-hydroxyoctadecanoic acid (C18:0 hydroxylated at position 12) linked to the 2,3-dihydroxypropyl (glycerol) moiety. Its molecular formula is C₂₁H₄₂O₅ (molecular weight: 374.56 g/mol), with structural features including a saturated 18-carbon fatty acid chain and hydroxyl groups at both the glycerol backbone and the 12th position of the fatty acid .

Its amphiphilic nature, derived from the polar glycerol and hydroxyl groups paired with a long hydrophobic chain, suggests applications in surfactants or emulsifiers.

Properties

CAS No. |

6284-43-1 |

|---|---|

Molecular Formula |

C21H42O5 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C21H42O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h19-20,22-24H,2-18H2,1H3 |

InChI Key |

RVNAQNUKCZKJCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(CO)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxystearic acid with glycerol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Industrial production methods often employ catalysts to increase the reaction rate and yield .

Chemical Reactions Analysis

2,3-Dihydroxypropyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester bond can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate exhibit significant antioxidant activity. A study evaluated the antioxidant potential using the DPPH radical scavenging method, demonstrating that such compounds can effectively neutralize free radicals, which are implicated in various diseases including cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In a controlled study involving cell cultures treated with inflammatory cytokines, the application of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in therapeutic formulations for inflammatory conditions .

Skin Health

Due to its emollient properties, this compound is used in cosmetic formulations aimed at improving skin hydration and barrier function. Clinical trials have shown that products containing this ester can enhance skin moisture levels and reduce transepidermal water loss (TEWL), making it beneficial for dry skin treatments .

Emulsifier and Stabilizer

In cosmetic formulations, this compound serves as an effective emulsifier and stabilizer. It helps maintain the stability of creams and lotions by preventing the separation of oil and water phases. This property is crucial for ensuring product consistency and enhancing user experience .

Anti-aging Products

The compound's ability to improve skin texture and elasticity has led to its incorporation into anti-aging products. Studies have demonstrated that formulations containing this compound can significantly reduce the appearance of fine lines and wrinkles after consistent use over several weeks .

Comparative Data Table

Case Study 1: Antioxidant Efficacy

A study published in Phytotherapy Research explored the antioxidant properties of various glycerol esters, including this compound. The results indicated a significant reduction in oxidative stress markers in human dermal fibroblasts treated with the compound compared to controls.

Case Study 2: Skin Hydration

In a double-blind clinical trial involving participants with dry skin conditions, a cream containing this compound was applied twice daily for four weeks. Results showed a statistically significant improvement in skin hydration levels measured by corneometry compared to a placebo group.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can modulate enzyme activity and cellular signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Hexadecanoic Acid 2,3-Dihydroxypropyl Ester (Palmitic Acid Glycerol Ester)

- Structure: Glycerol esterified with hexadecanoic acid (C16:0) at the 1-position, lacking the mid-chain hydroxyl group .

- Molecular Formula : C₁₉H₃₈O₅.

- Key Differences :

- Shorter carbon chain (C16 vs. C18).

- Absence of hydroxylation on the fatty acid chain.

- Properties: Lower hydrophilicity compared to the target compound due to the lack of a mid-chain hydroxyl group.

[(2R)-2,3-Dihydroxypropyl] (12S)-12-Methyltetradecanoate

- Structure: Branched C14 fatty acid (12-methyltetradecanoate) esterified to a stereospecific glycerol backbone (R-configuration at C2) .

- Molecular Formula : C₁₈H₃₆O₅.

- Key Differences :

- Shorter, branched chain (C14 with a methyl group at C12).

- Stereochemical specificity may influence enzymatic interactions.

- Properties : Enhanced thermal stability due to branching but reduced solubility in polar solvents. Primarily used in industrial applications .

2,3-Dihydroxypropyl 12-Hydroxy-9-octadecenoate (Glyceryl Monoricinoleate)

- Structure : Unsaturated analog with a cis double bond at C9 and a hydroxyl group at C12 .

- Molecular Formula : C₂₁H₄₀O₅.

- Key Differences :

- Properties : Widely used in cosmetics and pharmaceuticals for its emollient properties. The double bond enhances oxidative susceptibility compared to the saturated target compound .

3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl Dodecanoate

- Structure: Dodecanoate (C12:0) esterified to a glycerol derivative with an additional ether-linked hydroxyl group .

- Molecular Formula : C₁₈H₃₆O₆.

- Key Differences :

- Shorter chain (C12) and extra ether oxygen increase hydrophilicity.

- Complex hydroxylation pattern alters metabolic pathways.

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

Hydrophobicity and Applications: The target compound’s high logP (6.07) suggests superior lipid solubility, making it ideal for lipid-based drug formulations, whereas glyceryl monoricinoleate’s lower logP (3.89) favors use in aqueous emulsions .

Biological Sources : The target compound and its C16 analog are naturally occurring in medicinal plants, highlighting their roles in plant lipid metabolism .

Structural Impact on Stability: Branched analogs (e.g., 12-methyltetradecanoate) exhibit higher thermal stability, while unsaturated variants (e.g., ricinoleate) are prone to oxidation .

Biological Activity

2,3-Dihydroxypropyl 12-hydroxyoctadecanoate, also known as Glyceryl Monolinoleate, is a compound derived from the esterification of glycerol and 12-hydroxyoctadecanoic acid. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C21H42O5

- Molecular Weight : 374.57 g/mol

- CAS Number : 6284-43-1

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH free radical scavenging assay demonstrated its ability to reduce oxidative stress effectively. The IC50 value was reported to be around 28.288 µg/mL, showcasing its potential as a natural antioxidant agent compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through various in vitro assays. The results indicated that it could inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, studies showed that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured cells .

Cytotoxicity

Cytotoxic studies revealed that this compound has selective cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in human cervical cancer cells (HeLa) while exhibiting minimal toxicity towards normal cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .

Toxicological Profile

A toxicological assessment conducted on various analogues of this compound provided insights into its safety profile. The acute oral toxicity (LD50) was found to be greater than 5 mL/kg in rats, indicating low toxicity at high doses. Additionally, dermal and inhalation toxicity studies showed no significant adverse effects at tested concentrations .

| Endpoint | Notified Chemical (<60%) | Analogue 1 (Linoleic Acid) | Analogue 2 (Glyceryl Laurate) |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | > 5 mL/kg bw | > 53.4 mL/kg bw | > 20,000 mg/kg bw |

| Acute Dermal Toxicity (LD50) | - | - | > 2000 mg/kg bw |

| Skin Irritation | Non-irritating at 3% | Slightly irritating | Slightly irritating |

| Eye Irritation | Slightly irritating | Non-irritating | Non-irritating |

The biological activities of this compound are attributed to its ability to interact with cellular targets and modulate various signaling pathways. It is believed to act as an inhibitor of specific enzymes involved in inflammatory processes and oxidative stress responses. Moreover, its structural similarity to fatty acids allows it to integrate into cellular membranes, influencing membrane fluidity and function .

Case Studies

- Antimicrobial Activity : A study demonstrated the efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity, suggesting its potential application in food preservation and pharmaceutical formulations .

- Skin Penetration Enhancement : Research has shown that this compound can enhance the skin penetration of other active ingredients when used in topical formulations. Its ability to modify skin barrier properties makes it a valuable ingredient in cosmetic products aimed at improving skin hydration and delivering therapeutic agents .

Q & A

Q. What are the validated synthetic routes for 2,3-dihydroxypropyl 12-hydroxyoctadecanoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves esterification between 12-hydroxyoctadecanoic acid and glycerol derivatives (e.g., 2,3-dihydroxypropanol). Catalysts like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) or enzymatic lipases can enhance reaction efficiency . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 210 nm) or GC-MS for volatile derivatives. Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.3–0.5 in 7:3 hexane:ethyl acetate) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm ester linkages and hydroxyl group positions. Key signals include δ ~4.1–4.3 ppm (glycerol backbone protons) and δ ~173 ppm (ester carbonyl) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]+ ~373.5 for CHO) and fragmentation patterns .

- Infrared Spectroscopy: FT-IR peaks at ~1730 cm (ester C=O) and 3400–3500 cm (hydroxyl groups) confirm functional groups .

Q. How should stability studies be designed for this compound under laboratory storage conditions?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines:

- Thermal Stability: Incubate samples at 40°C/75% RH for 6 months; analyze degradation via HPLC every 30 days.

- Oxidative Stability: Expose to UV light (ICH Q1B) and monitor peroxide formation with iodometric titration.

- Hydrolysis Resistance: Test in aqueous buffers (pH 1–9) at 37°C; quantify intact compound via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular formulas and structural isomers of this compound?

Methodological Answer: Discrepancies (e.g., CHO vs. glycerol tris-derivatives) may arise from isomerism or varying acyl group positions. Use:

- 2D NMR (COSY, HSQC): Map proton-carbon correlations to distinguish between 1-, 2-, or 3-substituted glycerol isomers .

- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable.

- Computational Modeling: Compare experimental IR/MS data with DFT-calculated spectra for candidate structures .

Q. What methodologies assess the environmental release and ecological impact of this compound?

Methodological Answer:

- Release Rate Modeling: Apply the SOLUTIONS framework (e.g., USEtox) to estimate emission factors based on industrial use patterns. reports a release rate of 0.00% for aquatic systems, but site-specific factors (pH, organic carbon) may alter bioavailability .

- Ecotoxicology Assays: Perform OECD 201/202 tests on Daphnia magna and algae to determine LC/EC. Use HPLC-UV to quantify biodegradation products in simulated wastewater .

Q. What advanced techniques elucidate interactions between this compound and biological membranes?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on gold sensors; measure binding kinetics in real-time.

- Molecular Dynamics Simulations: Model interactions with phospholipid bilayers (e.g., POPC) using GROMACS. Focus on hydroxyl group penetration and hydrogen bonding .

- Langmuir-Blodgett Trough: Quantify changes in monolayer pressure-area isotherms to assess lipid packing disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.